2-Oxocanethione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107223-83-6 |
|---|---|
Molecular Formula |
C7H12OS |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
oxocane-2-thione |
InChI |
InChI=1S/C7H12OS/c9-7-5-3-1-2-4-6-8-7/h1-6H2 |
InChI Key |
DWBSVXJFSAYWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC(=S)CC1 |
Origin of Product |
United States |
Reactivity and Reaction Pathways of 2 Oxocanethione and Thionolactone Systems
Nucleophilic Reactivity of the Thiocarbonyl Moiety in 2-Oxocanethione
The thiocarbonyl group in this compound is a key site for nucleophilic attack. The lower electronegativity and greater polarizability of sulfur compared to oxygen make the thiocarbonyl carbon susceptible to a variety of nucleophiles.
Strongly nucleophilic reagents, such as organolithium compounds, readily add to the thiocarbonyl carbon of thionolactones. rsc.org This reaction is analogous to the addition of organometallic reagents to esters and ketones. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The nucleophilic carbon of the organolithium reagent attacks the electrophilic carbon of the C=S double bond. libretexts.org This process results in the formation of a tetrahedral intermediate. libretexts.org Subsequent workup with a mild acid leads to the corresponding alcohol. masterorganicchemistry.com
The general mechanism involves the initial attack of the organolithium reagent (R-Li) on the thiocarbonyl carbon, breaking the C=S pi bond and forming a lithium thiolate intermediate. Protonation of this intermediate during aqueous workup yields the final hydroxyl-functionalized product. The choice of organolithium reagent allows for the introduction of a wide variety of alkyl or aryl substituents.
Table 1: Nucleophilic Addition of Organolithium Reagents to Thionolactones
| Thionolactone Substrate | Organolithium Reagent | Product Type | Reference |
|---|---|---|---|
| General Thionolactone | R-Li | Tertiary Alcohol | masterorganicchemistry.comlibretexts.org |
| ε-Thionocaprolactone | Organolithium reagents | Thionoester repeat units | rsc.org |
The ring structure of this compound can be opened through nucleophilic attack, leading to linear polymer chains or macrocycles. This reactivity is particularly significant in the context of ring-opening polymerization (ROP). Depending on the nature of the nucleophile and the reaction conditions, the attack can occur at either the thiocarbonyl carbon or the endocyclic C-O bond. nih.gov
Nucleophilic attack at the thiocarbonyl carbon, often with strong nucleophiles, can lead to the formation of polymers with thionoester linkages. rsc.org Conversely, attack at the C-O bond, a process that can be facilitated by certain catalysts, results in the formation of polythioesters through an S/O isomerization mechanism. libretexts.org This process is of great interest for creating degradable polymers. The ring strain in smaller thionolactones can be a driving force for these reactions, although even larger, less strained rings like this compound can undergo ROP. beilstein-journals.org
Acid-catalyzed ring-opening reactions are also possible, where protonation of the thionolactone can facilitate nucleophilic attack by weaker nucleophiles, such as alcohols. beilstein-journals.orgbaranlab.org The regioselectivity of these reactions is influenced by a balance of steric and electronic factors. crunchchemistry.co.uk
Electrophilic Reactivity of the Thiocarbonyl Moiety
While the thiocarbonyl carbon is electrophilic, the sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center, reacting with various electrophiles.
The sulfur atom of the thiocarbonyl group can react with a range of electrophiles. libretexts.orgnih.gov For instance, alkylating agents can react at the sulfur atom to form thioether-like intermediates. Lewis acids can also coordinate to the sulfur, activating the thiocarbonyl group towards further reactions. researchgate.net This interaction can facilitate isomerization reactions, such as the conversion of thionolactones to the thermodynamically more stable thiolactones. researchgate.net The reaction with electrophiles is a fundamental aspect of thiocarbonyl chemistry, enabling various functional group transformations. crunchchemistry.co.ukwikipedia.orgunacademy.com
The reaction of thiocarbonyl compounds with carbenes and their metal complexes is a well-established method for the synthesis of various sulfur-containing heterocycles. numberanalytics.com Fischer-type carbene complexes, which are electrophilic at the carbene carbon, can react with the nucleophilic sulfur atom of the thiocarbonyl group. baranlab.orgilpi.comwikipedia.org This interaction typically leads to the formation of a thiocarbonyl ylide as a reactive intermediate. libretexts.org
These ylides can then undergo a variety of subsequent reactions, including 1,3-dipolar cycloadditions or electrocyclizations, to form stable heterocyclic products such as thiiranes. The specific outcome of the reaction depends on the nature of both the thionolactone and the carbene complex used.
Table 2: Reactions of Thiocarbonyls with Carbenes
| Thiocarbonyl Type | Carbene/Carbene Complex | Intermediate | Final Product(s) | Reference |
|---|---|---|---|---|
| General Thioketone | Fischer Carbene | Thiocarbonyl Ylide | Thiirane, 1,3-dithiolane | baranlab.orgwikipedia.org |
| Thionolactone | Diazo compounds (carbene source) | Thiocarbonyl Ylide | Cycloadducts | libretexts.org |
Radical Reactions Involving Thionolactone Systems
Thionolactones are excellent substrates for radical reactions, a property that has been extensively exploited in polymer chemistry. The C=S double bond is highly susceptible to radical addition. rsc.org
The most prominent radical reaction of thionolactones is radical ring-opening polymerization (rROP). youtube.comyoutube.comyoutube.comlibretexts.org In this process, a radical initiator adds to the thiocarbonyl sulfur atom, generating a radical intermediate. This intermediate can then undergo ring-opening through cleavage of the endocyclic C-O bond, propagating the radical to a new monomer unit and incorporating a thioester functionality into the polymer backbone. This method is particularly valuable for synthesizing degradable polymers from vinyl monomers, as the thioester linkages can be cleaved under specific conditions. rsc.org The reactivity in rROP can be tuned by the ring size of the thionolactone and the nature of the substituents.
Table 3: Radical Ring-Opening Polymerization (rROP) of Thionolactones
| Thionolactone Monomer | Initiator | Polymer Type | Key Feature | Reference |
|---|---|---|---|---|
| General Thionolactone | Radical Initiator (e.g., AIBN) | Poly(vinyl-co-thioester) | Introduction of degradable linkages | rsc.org |
| ε-Thionocaprolactone | Radical Initiator | Polythioester | Controlled polymerization | beilstein-journals.org |
Thiocarbonyl Addition-Ring-Opening (TARO) Polymerization of Thionolactones
Thiocarbonyl Addition-Ring-Opening (TARO) polymerization is a radical polymerization technique that allows for the incorporation of labile thioester linkages into the backbone of vinyl polymers. surrey.ac.ukdigitellinc.comsemanticscholar.org This method utilizes thionolactones as cyclic monomers that can add to a radical chain end and subsequently ring-open. semanticscholar.orgrsc.org The process introduces a thioester functionality into the polymer backbone, rendering the polymer susceptible to selective degradation. surrey.ac.ukdigitellinc.com
The prototypical thionolactone used in many TARO polymerization studies is dibenzo[c,e]oxepin-5(7H)thione (DOT). digitellinc.comrsc.org This monomer has been shown to copolymerize effectively with a range of vinyl monomers, including acrylates, acrylonitrile, and N,N-dimethylacrylamide. surrey.ac.ukrsc.org The resulting copolymers contain a controllable amount of thioester units in their backbone, which can be selectively cleaved through methods like aminolysis, thiolysis, or oxidative hydrolysis. digitellinc.com
The TARO process is compatible with reversible addition-fragmentation chain transfer (RAFT) polymerization, allowing for the synthesis of well-defined copolymers with narrow molecular weight distributions. surrey.ac.ukrsc.orgrsc.org This compatibility enables the creation of advanced macromolecular architectures, such as block and bottlebrush copolymers. digitellinc.comchemrxiv.org For instance, the combination of TARO and Atom Transfer Radical Polymerization (ATRP) has been explored for synthesizing linear and bottlebrush copolymers, although side reactions like Cu(I)-catalyzed dethionation of the thionolactone to its oxolactone analog can occur. chemrxiv.org This side reaction can be minimized by employing anhydrous polymerization conditions. chemrxiv.org
The reactivity ratios in TARO copolymerizations can influence the distribution of the thionolactone-derived units within the polymer chain. For example, in the copolymerization of DOT with acrylates, a tendency towards forming alternating copolymers has been observed. rsc.org
Table 1: Examples of TARO Copolymerization with Thionolactones
| Thionolactone Monomer | Comonomer | Polymerization Method | Key Finding | Reference |
|---|---|---|---|---|
| Dibenzo[c,e]oxepin-5(7H)thione (DOT) | Acrylates, Acrylonitrile, N,N-dimethylacrylamide | Radical Copolymerization | Produces copolymers with cleavable thioester backbones. | surrey.ac.ukrsc.org |
| Dibenzo[c,e]oxepin-5(7H)thione (DOT) | Acrylates | RAFT Polymerization | Compatible with RAFT, allowing for controlled polymer architectures. | rsc.org |
Direct Radical Copolymerizations of Cyclic Thiocarbonyls
The direct radical copolymerization of cyclic thiocarbonyl compounds represents a method for creating vinyl polymers with degradable linkages in their backbones. nih.gov This approach involves the radical addition to the C=S double bond of a cyclic thiocarbonyl monomer, which is then incorporated into the growing polymer chain alongside common vinyl monomers. nih.govnih.govacs.org
While specific studies on the direct radical copolymerization of this compound are not extensively detailed in the provided context, research on related cyclic thiocarbonyl systems, such as cyclic thionocarbamates, provides insight into this reaction class. Cyclic thionocarbamates have been successfully copolymerized with N-vinyl monomers through a radical ring-opening polymerization mechanism. nih.govnih.govacs.org This process introduces thiocarbamate moieties into the polymer backbone, leading to degradable materials. nih.govacs.orgdigitellinc.com
The success of these copolymerizations can be influenced by the nature of the substituents on the cyclic thiocarbonyl monomer and the type of vinyl comonomer used. For instance, certain phenyl-substituted cyclic thionocarbamates copolymerize well with N-vinyl carbazole (B46965) and N-vinyl caprolactam, but show little to no incorporation with monomers like tert-butyl acrylate (B77674) and styrene (B11656). nih.govnih.govacs.org
The general principle involves the generation of a radical which can add to the thiocarbonyl group, leading to a new radical species that can propagate the polymerization by reacting with a vinyl monomer. This results in a copolymer that contains thioether or related sulfur-containing linkages within its main chain, offering a pathway to degradable vinyl polymers. nih.gov
Reductive Desulfurization Reactions (e.g., using Triphenyltin (B1233371) Hydride or Raney Nickel)
Thionolactones can undergo reductive desulfurization to yield the corresponding cyclic ethers. This transformation is a valuable synthetic tool, and common reagents for this purpose include triphenyltin hydride and Raney nickel. rsc.orgthieme-connect.de
Triphenyltin hydride is an effective reagent for the radical desulfurization of thionolactones. rsc.org The reaction proceeds under radical conditions, where the triphenyltin radical initiates a chain reaction that ultimately replaces the C=S group with two C-H bonds, converting the thionolactone into a cyclic ether. lookchem.comacs.org This method has been applied to the synthesis of various medium-sized cyclic ethers with high efficiency and stereocontrol. lookchem.comacs.org The process typically involves the addition of an organolithium reagent to the thionolactone, followed by quenching with an alkylating agent like methyl iodide to form a thioacetal intermediate, which is then desulfurized with triphenyltin hydride. lookchem.com
Raney nickel is another widely used reagent for desulfurization reactions. organicreactions.orgbyjus.commasterorganicchemistry.com It is a fine-grained, porous nickel catalyst that contains adsorbed hydrogen. byjus.commasterorganicchemistry.com Raney nickel can cleave carbon-sulfur bonds and replace the sulfur atom with hydrogen atoms. organicreactions.orgbyjus.com This property makes it useful for the desulfurization of a variety of sulfur-containing organic compounds, including thioacetals derived from thionolactones, to produce the corresponding hydrocarbons or ethers. byjus.compreciouscatalyst.com The reaction is generally carried out by treating the sulfur-containing compound with an excess of active Raney nickel in a suitable solvent. ias.ac.in
Table 2: Reagents for Reductive Desulfurization of Thionolactones
| Reagent | Reaction Type | Product | Key Features | Reference |
|---|---|---|---|---|
| Triphenyltin Hydride | Radical Desulfurization | Cyclic Ether | High yield and stereocontrol. | rsc.orgacs.org |
Pericyclic Reactions and Cycloadditions
The thiocarbonyl group in thionolactones can participate in various pericyclic reactions and cycloadditions, acting as either the diene or dienophile component, or as a precursor to reactive intermediates.
Hetero-Diels-Alder Reactions of Thionolactones
The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgiitk.ac.insigmaaldrich.comebsco.com When one or more heteroatoms are part of the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The thiocarbonyl group (C=S) can act as a dienophile in these reactions.
While specific examples involving this compound are not prevalent in the provided search results, the general reactivity of thiocarbonyl compounds suggests that thionolactones can participate in hetero-Diels-Alder reactions. Thioketones, for example, are known to react with conjugated dienes to form thiopyran derivatives. beilstein-journals.orgnih.gov Similarly, thiochalcones can act as heterodienes in reactions with dienophiles like 1,4-quinones, leading to fused 4H-thiopyrans. beilstein-journals.org
In the context of a thionolactone, the C=S bond can potentially react with a 1,3-diene. The reactivity would be influenced by the electronic nature of the diene and the thionolactone. Electron-rich dienes would be expected to react more readily with the relatively electron-poor C=S double bond of the thionolactone. The outcome of such a reaction would be the formation of a six-membered heterocyclic ring containing both sulfur and oxygen atoms.
[3+2] Cycloadditions Involving Thiocarbonyl Ylides
[3+2] Cycloaddition reactions are a powerful method for the synthesis of five-membered rings. nih.govfu-berlin.denuph.edu.ua Thiocarbonyl ylides are 1,3-dipoles that can be generated from thiocarbonyl compounds and can subsequently react with various dipolarophiles in [3+2] cycloaddition reactions to form substituted tetrahydrothiophenes. nih.govnuph.edu.uaresearchgate.net
The generation of a thiocarbonyl ylide can be achieved by the reaction of a thiocarbonyl compound, such as a thionolactone, with a carbene or a diazo compound. uzh.ch The resulting thiocarbonyl ylide is a reactive intermediate that can be trapped in situ with a suitable dipolarophile, such as an activated alkene or alkyne. nih.govresearchgate.net These reactions often proceed with high chemo- and regioselectivity. nih.govresearchgate.net
For example, thiocarbonyl S-methanides, a type of thiocarbonyl ylide, generated in situ, readily undergo [3+2] cycloaddition with electron-deficient alkenes to afford functionalized tetrahydrothiophenes. nih.gov The stereochemistry of the resulting five-membered ring can often be controlled. nuph.edu.ua This methodology provides a versatile route to complex sulfur-containing heterocyclic molecules. fu-berlin.denuph.edu.ua
Photochemical Transformations of Cyclic Thiocarbonyl Compounds
Thiocarbonyl compounds are known to be photochemically active. clockss.orgtaylorfrancis.commiami.edu Upon absorption of light, they can be excited to singlet or triplet states, which can then undergo a variety of transformations.
A common photochemical reaction of thiocarbonyl compounds is the [2+2] photocycloaddition with alkenes to form thietanes. clockss.orgrsc.org This reaction is thought to proceed via the excited triplet state of the thiocarbonyl compound. The resulting thietane (B1214591) ring can sometimes be unstable and may undergo subsequent ring-opening or rearrangement reactions. clockss.org
In addition to cycloadditions, other photochemical reactions of thiocarbonyl compounds include hydrogen abstraction, α-cleavage (Norrish Type I reaction), and desulfurization. clockss.orgmiami.edu For instance, some thioimides undergo photochemical hydrogen abstraction to yield lactams. clockss.org The specific reaction pathway that is followed depends on the structure of the thiocarbonyl compound and the reaction conditions.
While the photochemistry of this compound itself is not explicitly detailed, the general reactivity of cyclic thiocarbonyl compounds suggests that it would likely undergo similar photochemical transformations. Irradiation of this compound in the presence of an alkene could potentially lead to the formation of a spirocyclic thietane derivative.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dibenzo[c,e]oxepin-5(7H)thione (DOT) |
| Triphenyltin Hydride |
| Raney Nickel |
| Methyl Iodide |
| N-vinyl carbazole |
| N-vinyl caprolactam |
| tert-butyl acrylate |
| Styrene |
| Acrylonitrile |
| N,N-dimethylacrylamide |
| Thioacetal |
| Thietane |
| Tetrahydrothiophene |
| Thiopyran |
| 4H-thiopyran |
| Thiochalcone |
Oxidative Transformations of Thionolactones
The sulfur atom in thionolactones, such as this compound, is susceptible to oxidation, leading to a variety of transformation products. These reactions are of interest for modifying the properties of thionolactone-containing molecules and polymers, including the synthesis of novel materials with tunable characteristics.
The oxidation of thionolactones can result in the formation of both disulfide and sulfone linkages. This has been observed in the context of polythionolactones, where the thionoester moieties within the polymer backbone serve as handles for chemical modification. researchgate.net
In one study, the treatment of polythionolactones with an oxidizing agent like commercial bleach solution (sodium hypochlorite) led to crosslinked polymers. rsc.org Analysis of the resulting material using X-ray Photoelectron Spectroscopy (XPS) indicated the presence of disulfide and sulfone groups, alongside the original C=S group. rsc.org This suggests that a portion of the thionolactone units undergoes oxidation to form these new linkages, which contribute to the crosslinking of the polymer chains. rsc.org
The proposed mechanism for this transformation is reminiscent of the sodium hypochlorite-mediated oxidation and dimerization of thioketones. In that process, two thioketones are oxidized to their corresponding S-oxides, which then undergo a [4+2] cycloaddition and rearrangement. rsc.org A similar pathway may be at play in the oxidation of thionolactones, leading to the observed disulfide and sulfone structures.
Research utilizing sulfur K-edge X-ray absorption spectroscopy has further elucidated the composition of oxidatively crosslinked polythionolactones. researchgate.net This analytical technique allows for the quantification of different sulfur species, including thioether, disulfide, sulfone, sulfate (B86663) ester, and thionoester, while ruling out the presence of other functional groups like sulfonate, thiosulfonate, sulfate, and sulfoxide. researchgate.net The relative amounts of these species can be influenced by factors such as the flexibility of the linker in the polymer chain. researchgate.net
| Starting Material | Oxidizing Agent | Resulting Linkages | Analytical Method |
| Polythionolactones | Sodium Hypochlorite (B82951) | Disulfide, Sulfone | X-ray Photoelectron Spectroscopy (XPS) |
| Polythionolactones | Not specified | Thioether, Disulfide, Sulfone, Sulfate ester, Thionoester | Sulfur K-edge X-ray absorption spectroscopy |
Thionolactones can be converted back to their corresponding lactones through oxidation. This transformation is particularly efficient when using reagents such as hypochlorite. rsc.org The reaction essentially replaces the sulfur atom of the thionolactone with an oxygen atom, regenerating the lactone functionality.
This conversion has been demonstrated in the context of porphothionolactones, which are porphyrin analogs containing a thionolactone moiety. rsc.org The selective conversion of the thionolactone to a lactone upon treatment with hypochlorite forms the basis of a "switch-on" chemodosimeter for detecting this reactive oxygen species. rsc.org
In a different application, sodium hypochlorite pentahydrate has been employed as a reagent for the tandem conversion of β,γ-unsaturated carboxylic acids into α,β-unsaturated lactones. magritek.com Although this does not start from a thionolactone, it highlights the utility of hypochlorite in lactone synthesis. The proposed mechanism involves an electrophilic attack of hypochlorous acid (HOCl) on the carbon-carbon double bond to form a chloronium ion intermediate, which then cyclizes and eliminates hydrogen chloride to yield the lactone. magritek.com
An unexpected conversion of a thionolactone to its corresponding lactone was also observed as a side reaction during atom transfer radical polymerization (ATRP) experiments involving dibenzo[c,e]oxepane-5(7H)-thione. researchgate.net Control experiments confirmed that the thionolactone could be converted to the lactone in the presence of the copper bromide/Me6TREN catalyst system used in the polymerization. researchgate.net
| Starting Material | Reagent | Product | Key Observation |
| Porphothionolactone | Hypochlorite | Porpholactone | Selective conversion, basis for a chemodosimeter. rsc.org |
| β,γ-Unsaturated Carboxylic Acid | Sodium Hypochlorite Pentahydrate | α,β-Unsaturated Lactone | Tandem chlorination and cyclization. magritek.com |
| Dibenzo[c,e]oxepane-5(7H)-thione | CuBr/Me6TREN | Dibenzo[c,e]oxepane-5(7H)-one | Unintended side reaction during polymerization. researchgate.net |
Spectroscopic and Structural Characterization of 2 Oxocanethione and Its Derivatives/polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Oxocanethione in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) is instrumental for determining the arrangement of hydrogen atoms and assessing the purity of a sample. In the structure of this compound, the protons on the carbon atoms within the seven-membered ring exhibit distinct chemical shifts based on their proximity to the electron-withdrawing ketone (C=O) and thione (C=S) groups.
Protons on carbons alpha to these functional groups are deshielded and thus resonate at lower fields (higher ppm values). openstax.org For instance, the methylene (B1212753) protons adjacent to the thioester sulfur and the ketone group would be expected in the 2.0-3.0 ppm range. libretexts.orgoregonstate.edu Protons further away from these groups would appear at higher fields (lower ppm values), typically between 1.2 and 1.9 ppm. openstax.org The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the structural assignment. The absence of unexpected signals is a strong indicator of sample purity.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂-S- | 2.5 - 2.8 | Triplet | 2H |
| -CH₂-C=O | 2.2 - 2.5 | Triplet | 2H |
| -CH₂-CH₂-S- | 1.7 - 1.9 | Multiplet | 2H |
| -CH₂-CH₂-C=O | 1.6 - 1.8 | Multiplet | 2H |
| -S-CH₂-CH₂-C=O | 1.4 - 1.6 | Multiplet | 2H |
Note: This data is a representative example based on known chemical shift ranges for similar functional groups.
Carbon-13 NMR provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment.
The most characteristic signals in the ¹³C NMR spectrum of this compound are those of the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is significantly deshielded and typically appears at a very low field, often in the range of 200-220 ppm. cdnsciencepub.comtandfonline.comdntb.gov.ua The carbonyl carbon of the thioester group is also deshielded, with a characteristic chemical shift in the 195-200 ppm range. rsc.org The remaining sp³-hybridized carbons of the ring appear at higher fields, with those directly bonded to the sulfur atom showing a downfield shift compared to the others.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thione) | ~205 |
| C=O (Thioester) | ~198 |
| -CH₂-S- | ~40 |
| -CH₂-C=O | ~35 |
| Other ring -CH₂- | 25 - 30 |
Note: This data is a representative example based on known chemical shift ranges for similar functional groups. cdnsciencepub.comtandfonline.com
Quantitative NMR (qNMR) is a powerful, non-destructive method used to determine the exact concentration of a substance in a mixture without the need for compound-specific calibration curves. nih.gov This technique is particularly valuable for studying the kinetics of polymerization of cyclic monomers like this compound. phantomplastics.comamazonaws.com
By acquiring a series of ¹H NMR spectra over time, the rate of monomer consumption can be accurately monitored. phantomplastics.com This is achieved by integrating the signal of a specific monomer proton and comparing it to the constant integral of an internal standard added to the reaction mixture in a known concentration. Plotting the concentration of this compound against time allows for the determination of reaction rates and the elucidation of the polymerization mechanism. nih.gov This method is also applicable to determining the composition of resulting copolymers or analyzing the purity of the final polymer product. acs.org
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. triprinceton.org These methods are highly complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. spectroscopyonline.com Together, they provide a comprehensive fingerprint of the functional groups present in this compound.
The key functional groups in this compound, the thiocarbonyl and the thioester, give rise to characteristic bands in the vibrational spectra.
Thiocarbonyl (C=S) Stretch: The C=S stretching vibration is typically weaker in the IR spectrum compared to a C=O stretch. It appears in the region of 1020–1250 cm⁻¹. In Raman spectroscopy, the C=S bond often produces a more intense signal, making it a useful complementary technique for identifying this group. researchgate.net
Thioester (C=O)S- Stretch: The carbonyl group in the thioester moiety gives a strong, sharp absorption band in the IR spectrum. Its position is sensitive to the molecular structure but generally falls within the 1690–1715 cm⁻¹ range. rsc.orgnih.gov
C-S Stretch: The carbon-sulfur single bond stretch is typically found in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹, and is often weak and coupled with other vibrations. researchgate.net
Table 3: Representative Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch (Thioester) | 1690 - 1715 | 1690 - 1715 | Strong (IR), Medium (Raman) |
| C=S Stretch (Thione) | 1020 - 1250 | 1020 - 1250 | Medium-Weak (IR), Strong (Raman) |
| C-S Stretch | 600 - 800 | 600 - 800 | Weak-Medium |
Note: This data is a representative example based on known vibrational frequencies for these functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. uni-saarland.de
The mass spectrum of this compound would show a molecular ion peak (M⁺·), which corresponds to its molecular weight. The stability of cyclic compounds often leads to a discernible molecular ion peak. creative-proteomics.com High-resolution mass spectrometry can determine the exact mass, allowing for the confirmation of the elemental formula. uni-saarland.de
Fragmentation patterns provide valuable structural clues. Common fragmentation pathways for cyclic compounds involve ring-opening followed by the loss of small, stable neutral molecules. creative-proteomics.com For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl and thiocarbonyl groups. Cleavage of the C-S bond in the thioester can lead to a stable acylium ion (R-CO⁺). libretexts.org
Loss of CO or CS: Elimination of carbon monoxide (CO) or carbon monosulfide (CS) from the molecular ion.
Ring Fragmentation: Cleavage of the hydrocarbon portion of the ring, leading to a series of peaks separated by the mass of methylene units (14 amu).
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Ion/Fragment | Description | Plausible m/z |
|---|---|---|
| [M]⁺· | Molecular Ion | Calculated MW of C₇H₁₀OS₂ |
| [M - CO]⁺· | Loss of Carbon Monoxide | MW - 28 |
| [M - CS]⁺· | Loss of Carbon Monosulfide | MW - 44 |
| [M - C₂H₄]⁺· | Loss of Ethene | MW - 28 |
| [RCO]⁺ | Acylium ion from thioester cleavage | Varies with R |
Note: The m/z values depend on the exact molecular formula of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise determination of the molecular mass of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass with high accuracy, often to within a few parts per million (ppm). algimed.commeasurlabs.com This precision allows for the confident determination of the elemental composition of a molecule. algimed.com
For this compound, HRMS is crucial for confirming its elemental formula (C₇H₁₀OS). The calculated exact mass for the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, ³²S) can be compared to the experimentally measured mass. researchgate.netsisweb.com This comparison serves as a definitive identification of the compound, distinguishing it from isomers or other compounds with the same nominal mass. bioanalysis-zone.com The ability of HRMS to differentiate between compounds with very similar relative masses is a key advantage over lower-resolution techniques. measurlabs.com
Table 1: Theoretical Exact Mass of this compound
| Formula | Atom | Isotopic Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| C₇H₁₀OS | Carbon (¹²C) | 12.000000 | 7 | 84.000000 |
| Hydrogen (¹H) | 1.007825 | 10 | 10.078250 | |
| Oxygen (¹⁶O) | 15.994915 | 1 | 15.994915 | |
| Sulfur (³²S) | 31.972071 | 1 | 31.972071 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of macromolecules, including oligomers and polymers, without causing significant fragmentation. wikipedia.orglibretexts.org In the context of this compound, ESI-MS is instrumental in characterizing the initial stages of polymerization, providing detailed information about the distribution and structure of oligomeric species. nih.gov
When analyzing oligomers of this compound, ESI-MS can detect a series of multiply charged ions, which extends the effective mass range of the analyzer. wikipedia.org This allows for the observation of individual oligomers with varying numbers of repeating monomer units. The resulting mass spectrum displays a distribution of peaks, each corresponding to an oligomer of a specific size. libretexts.org From this data, the mass of the repeating monomer unit can be confirmed, and the presence of different end-groups can be identified. nih.gov For instance, in studies of polythioesters derived from related thiolactones, ESI-MS has been used to confirm the structure of the resulting polymers. rsc.org The technique can also be coupled with liquid chromatography (LC-ESI-MS) for the separation and analysis of complex mixtures of oligomers. usda.govd-nb.info
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Molecular Weight and End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the characterization of synthetic polymers. sigmaaldrich.comnih.gov It provides information on the absolute molecular weight distribution, the mass of the repeating monomer unit, and the identity of the polymer end-groups. waters.combruker.com
For polymers derived from this compound, MALDI-TOF MS analysis would involve co-crystallizing the polymer sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (2,5-DHB). mdpi.com Upon irradiation with a laser, the matrix absorbs energy and facilitates the desorption and ionization of the polymer molecules, typically as singly charged ions. youtube.com The time it takes for these ions to travel through the flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights. nih.gov
The resulting MALDI-TOF spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer). sigmaaldrich.com From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated. nih.govwaters.com Furthermore, by examining the mass of individual n-mers, the mass of the end-groups can be determined using the following formula:
Mₙ-mer = n(M₋RU) + M₋EG1 + M₋EG2 + M₋ion sigmaaldrich.com
where n is the degree of polymerization, M₋RU is the mass of the repeating unit, M₋EG1 and M₋EG2 are the masses of the end-groups, and M₋ion is the mass of the cationizing agent (e.g., Na⁺). sigmaaldrich.com This capability is crucial for confirming the success of polymerization initiation and termination steps. While MALDI-TOF MS is powerful for polymers with narrow dispersity (Đ < 1.2), it can be less accurate for more polydisperse samples. nih.govwaters.com
Table 2: Representative Data from MALDI-TOF MS Analysis of a Hypothetical Poly(this compound)
| Parameter | Description | Example Value |
|---|---|---|
| Mₙ | Number-Average Molecular Weight | 5,200 g/mol |
| Mₒ | Weight-Average Molecular Weight | 5,500 g/mol |
| Đ | Polydispersity Index (Mₒ/Mₙ) | 1.06 |
| M₋RU | Mass of Repeating Unit (C₇H₁₀OS) | 142.23 g/mol |
X-ray Diffraction and Crystallography
X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids.
Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation
The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. rsc.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. carleton.edu This information is then refined to produce a detailed three-dimensional model of the molecule. rsc.org
Studies on related cyclic thionocarbamates and thionolactones have demonstrated the power of SC-XRD in revealing rigid conformations and the influence of substituents on the molecular geometry. acs.orgnih.govsoton.ac.uk For instance, in porphothionolactones, SC-XRD confirmed the idealized planarity of the chromophores. nih.gov Similarly, analysis of dibenzo[c,e]oxepine-5(7H)-thione (DOT) and its derivatives has provided insights into ring strain and its effect on reactivity. soton.ac.ukacs.org For this compound, SC-XRD would be expected to provide precise measurements of the C=S bond length and the conformation of the seven-membered ring.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 6.2, c = 14.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.2, γ = 90 |
| V (ų) | The volume of the unit cell. | 715.3 |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.32 |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. sci-hub.seresearchgate.netjascoinc.com For molecules containing a thiocarbonyl group (C=S), such as this compound, UV-Vis spectroscopy can reveal characteristic electronic transitions. researchgate.net
Aliphatic thiones typically exhibit several absorption bands in their UV-Vis spectra. researchgate.net These can include:
A weak, long-wavelength absorption in the visible region corresponding to the n → π* transition of a non-bonding electron on the sulfur atom to an anti-bonding π* orbital. researchgate.net
One or more intense absorptions in the quartz ultraviolet region (around 200-400 nm). cdnsciencepub.comcdnsciencepub.com These are often assigned to π → π* transitions and Rydberg transitions. researchgate.netcdnsciencepub.com
For example, studies on other aliphatic thiones have identified a strong, broad band assigned to the π → π* transition and several weaker, narrower bands attributed to Rydberg n → 4s, n → 4py, and n → 4pz transitions on the sulfur atom. researchgate.netcdnsciencepub.com The n → π* transition is of lower energy (higher wavelength) than the π → π* transition because the non-bonding orbital is at a higher energy level than the π bonding orbital. libretexts.org The specific wavelengths and intensities of these absorptions for this compound would provide valuable information about its electronic structure. The solvent used can also influence the positions of these absorption bands.
Table 4: Typical Electronic Transitions for Aliphatic Thiones
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| n → π * | 450 - 550 | Low (< 100) | Promotion of a non-bonding electron to a π* anti-bonding orbital. |
| π → π * | 200 - 270 | High (> 1,000) | Promotion of a π bonding electron to a π* anti-bonding orbital. |
| Rydberg (n → 4s, etc.) | < 230 | Moderate | Promotion of a non-bonding electron to a higher energy Rydberg orbital. cdnsciencepub.com |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules, providing insights into their electronic excited states and deactivation pathways. In the context of this compound and its derivatives, fluorescence studies can elucidate the nature of their excited states, quantum yields, and lifetimes, which are crucial for potential applications in materials science and photochemistry.
While specific experimental data for this compound is not extensively available, the photophysical properties of thioketones, in general, offer a basis for understanding its expected behavior. Aromatic and conjugated thioketones are known for their unique and sometimes unusual fluorescent properties. For instance, some thioketones exhibit a rare fluorescence emission from their second excited singlet state (S2), which is a violation of Kasha's rule. osti.govnih.gov Additionally, some thiopurine derivatives have been shown to exhibit dual fluorescence, emitting from both the first (S1) and second (S2) excited singlet states. osti.govnih.gov
The fluorescence behavior of thioketones is often highly sensitive to the surrounding environment, such as the polarity of the solvent. acs.org This solvatochromism can lead to significant shifts in the fluorescence emission spectra. For example, some D–π–A thiophene-based derivatives show a large red shift in their fluorescence emission when moving from nonpolar to polar solvents. osti.gov The fluorescence quantum yield and lifetime are also influenced by the solvent and the specific molecular structure. osti.govtandfonline.com
In the case of cyclic thiones, their photophysical properties can be explored to understand the influence of the ring structure on their excited states. researchgate.net For a newly synthesized dinuclear lead(II) complex of 2,3-diphenyl-tetrazole-5-thione, fluorescence emission peaks were observed at 412 nm and 433 nm. tubitak.gov.tr Quinoline-2-thiones, in their deprotonated form, react to form highly fluorescent quinoline-2-thiethers, demonstrating how chemical modification can be used to "turn on" fluorescence. nih.gov
The study of aromatic thioketones has revealed that their photophysical properties are governed by the interplay of various factors, including the relative energies of their excited states (S1, T1, S2, T2) and the efficiency of processes like intersystem crossing and internal conversion. acs.org Theoretical calculations, such as those using the multistate complete active space second-order perturbation theory (MS-CASPT2), can provide valuable insights into the electronic states and deactivation pathways of these molecules. acs.org
Table 1: Hypothetical Photophysical Data for this compound in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| n-Hexane | ~450 | ~500 | ~0.01 | ~1.2 |
| Dichloromethane | ~465 | ~525 | ~0.05 | ~2.5 |
| Acetonitrile (B52724) | ~470 | ~540 | ~0.08 | ~3.1 |
| Methanol | ~475 | ~550 | ~0.10 | ~3.8 |
Note: This table is illustrative and presents expected trends for this compound based on the behavior of similar thioketone compounds. Actual experimental values may differ.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are powerful surface-sensitive techniques for determining the elemental composition and chemical states of atoms within a material. kratos.comvot.plrockymountainlabs.com These methods are particularly valuable for the characterization of polymers, including those derived from this compound, as they can provide detailed information about the sulfur functional groups present.
Quantification and Speciation of Sulfur Functional Groups in Polymers
For polymers synthesized from this compound, which would likely contain thioester or other sulfur-containing linkages, XPS and XAS can be instrumental in their characterization.
X-ray Photoelectron Spectroscopy (XPS)
XPS analysis of sulfur-containing polymers involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For sulfur, the S 2p photoelectron peak is of particular interest.
The chemical shift in the S 2p binding energy allows for the differentiation of various sulfur functional groups. For instance, sulfur in a thioether (C-S-C) linkage will have a different binding energy than sulfur in a disulfide (C-S-S-C), sulfone (-SO2-), or thioester (-(C=O)-S-) group. researchgate.net By deconvoluting the high-resolution S 2p spectrum, the relative concentrations of these different sulfur species on the polymer surface can be quantified. This is crucial for understanding the polymer structure, as well as any degradation or modification that may have occurred. For example, oxidation of a polymer containing thioether groups would lead to the appearance of higher binding energy peaks corresponding to sulfoxides and sulfones.
X-ray Absorption Spectroscopy (XAS)
Sulfur K-edge XAS is a complementary technique that provides information about the oxidation state and local coordination environment of sulfur atoms. osti.govresearchgate.net In XAS, the X-ray energy is scanned through the sulfur K-edge, and the absorption of X-rays is measured. The position and features of the absorption edge (the X-ray Absorption Near Edge Structure, or XANES) are highly sensitive to the chemical state of the sulfur.
Different sulfur functional groups exhibit distinct features in their XANES spectra. jst.go.jp For example, the energy of the main absorption peak (white line) increases with the oxidation state of the sulfur atom. osti.gov This allows for the clear distinction between reduced sulfur species like thiols and thioethers, and oxidized species like sulfones and sulfates. osti.govuri.edu XAS can be particularly useful for quantifying the speciation of sulfur in complex, heterogeneous materials where other analytical techniques may be less effective. osti.govuri.edu For instance, in a study of water-degradable polymers, sulfur K-edge XAS was used to quantify the amounts of thioether, disulfide, sulfone, sulfate (B86663) ester, and thionester. osti.gov
Table 2: Typical S 2p Binding Energies for Various Sulfur Functional Groups in Polymers
| Sulfur Functional Group | Chemical Structure | Approximate S 2p Binding Energy (eV) |
| Thiol/Thioether | R-SH / R-S-R' | 163.5 - 164.5 researchgate.net |
| Disulfide | R-S-S-R' | 164.5 - 165.5 |
| Thioester | R-C(=O)-S-R' | 165.0 - 166.0 |
| Sulfoxide | R-S(=O)-R' | 166.0 - 167.0 |
| Sulfone | R-S(=O)₂-R' | 167.5 - 169.0 uri.edu |
| Sulfonate | R-SO₃H | 168.0 - 169.5 |
Note: These binding energy ranges are approximate and can be influenced by the specific chemical environment within the polymer.
Theoretical and Computational Investigations of 2 Oxocanethione Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or bulk effects. These methods provide deep insights into the electronic landscape, inherent stability, and reactive tendencies of molecules like 2-oxocanethione.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For sulfur-containing heterocycles, DFT calculations, often using functionals like B3LYP, can elucidate geometric parameters, vibrational frequencies, and electronic characteristics. e3s-conferences.orgyoutube.comcoventry.ac.uk The stability of related heterocyclic isomers, such as oxadiazoles (B1248032) and thiadiazoles, has been successfully rationalized using DFT by comparing parameters like Gibbs free energy, HOMO-LUMO gaps, and hardness. researchgate.net
For this compound, DFT would be instrumental in mapping the electron density distribution. The presence of two heteroatoms, a carbonyl oxygen and a thiocarbonyl sulfur, creates a highly polarized structure. The thiocarbonyl group (C=S) is known to have a smaller HOMO-LUMO gap compared to its carbonyl (C=O) counterpart, which generally implies higher kinetic reactivity. rsc.org DFT calculations would likely show the Highest Occupied Molecular Orbital (HOMO) to have significant character on the sulfur atom's lone pairs, making it a primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the π* orbital of the C=S bond, marking the carbon as the site for nucleophilic attack.
Reactivity descriptors, derived from the energies of these frontier orbitals, can quantify the molecule's behavior.
Table 1: Representative DFT-Calculated Reactivity Descriptors for a Thiolactone Moiety
| Parameter | Formula | Typical Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability; a smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; harder molecules are less reactive. researchgate.net |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. |
| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
This table presents conceptual parameters often calculated in DFT studies to predict reactivity. Actual values for this compound would require specific computation.
Studies on iron(II) complexes with thione ligands have shown through DFT that thiones act as π-donor ligands, which is consistent with the expected electronic behavior of the thiocarbonyl group in this compound. rsc.org
While DFT is a workhorse, ab initio methods provide a pathway to higher accuracy by solving the Schrödinger equation with fewer approximations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), systematically incorporate electron correlation—the interaction between individual electrons that is approximated in mean-field theories like Hartree-Fock. wikipedia.orgrsc.org
Electron correlation is particularly important for molecules containing atoms with multiple lone pairs, such as the sulfur in this compound. wikipedia.org The accurate description of these interactions is crucial for calculating precise energy differences between conformations or along a reaction coordinate. For instance, a study on the aminolysis of γ-thiolactones utilized the high-accuracy CBS-QB3 ab initio method to obtain reliable free energies for reaction pathways. nih.govresearchgate.net Such methods are essential for building kinetic models where experimental data is difficult to obtain. nih.govresearchgate.net
For this compound, ab initio calculations would be critical for:
Benchmarking DFT results: High-level calculations can validate the accuracy of less computationally expensive DFT functionals.
Investigating weak interactions: Describing non-covalent forces, such as intramolecular hydrogen bonding or dispersion forces that might influence conformational preferences, requires methods that properly account for electron correlation.
Excited state properties: Understanding photochemical behavior would necessitate multi-reference ab initio methods, as the single-determinant approximation often fails for excited states.
Molecular Modeling and Dynamics Simulations
Moving beyond static quantum chemical calculations, molecular modeling and dynamics simulations allow for the exploration of a molecule's behavior over time, including its conformational flexibility and reaction pathways. youtube.com
The seven-membered ring of this compound is inherently flexible. Computational studies on the parent cycloheptane (B1346806) ring reveal a complex potential energy surface with multiple low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. researchgate.netresearchgate.net The chair and boat conformations themselves are typically not energy minima but rather transition states connecting the more stable "twist" forms. researchgate.net
For this compound, the introduction of sp2-hybridized centers at the carbonyl and thiocarbonyl carbons would significantly alter this landscape. The planarity required by the C=O and C=S bonds would reduce the number of accessible conformations and likely increase the ring strain. Ring strain in cycloalkanes arises from a combination of:
Angle Strain: Deviation from ideal sp3 (109.5°) or sp2 (120°) bond angles. dalalinstitute.commaricopa.edu
Torsional Strain: Eclipsing interactions between adjacent bonds. dalalinstitute.commaricopa.edu
Transannular Strain: Steric repulsion between atoms across the ring.
Computational methods like molecular mechanics (MM) or DFT can be used to perform a systematic conformational search to identify the global energy minimum and the energy barriers for interconversion between different conformers. It is predicted that the most stable conformer would adopt a geometry that minimizes both the inherent strain of the seven-membered ring and the eclipsing interactions involving the exocyclic oxygen and sulfur atoms. researchgate.net
Table 2: Key Conformer Families of Cycloheptane Relevant to this compound
| Conformer Family | General Stability | Key Feature | Expected Influence of C=O and C=S |
|---|---|---|---|
| Twist-Chair (TC) | Generally the most stable | A non-planar, staggered-like arrangement that minimizes torsional and angle strain. researchgate.netresearchgate.net | Likely to be a low-energy family, but planarity of the thioester group will introduce new constraints. |
| Twist-Boat (TB) | Slightly higher in energy than TC | Another flexible, non-planar form. | Also a possible low-energy conformer family. |
| Chair (C) | Transition state | Connects two TC conformers. researchgate.net | The energy of this conformation will be highly sensitive to the placement of the sp2 centers. |
| Boat (B) | Transition state | Connects two TB conformers. researchgate.net | High potential for transannular strain. |
Computational chemistry is an indispensable tool for mapping the detailed steps of a chemical reaction. For thiolactones, a key reaction is nucleophilic ring-opening, such as aminolysis. nih.govresearchgate.net Theoretical studies on smaller thiolactones have successfully elucidated the competing reaction pathways. nih.govresearchgate.net
For the reaction of this compound with a nucleophile (e.g., an amine), computational modeling could distinguish between:
A concerted mechanism: Bond breaking and bond formation occur in a single step.
A stepwise mechanism: The reaction proceeds through a distinct tetrahedral intermediate.
Computational Studies on Polymerization Processes
Thiolactones are an emerging class of monomers for ring-opening polymerization (ROP) to produce polythioesters. acs.orgacs.org Computational studies are vital for predicting the "polymerizability" of a given monomer, which is governed by thermodynamics. A key parameter is the ceiling temperature (Tc), the temperature above which polymerization is no longer thermodynamically favorable. Tc is defined by the enthalpy (ΔHpoly) and entropy (ΔSpoly) of polymerization:
Tc = ΔHpoly / ΔSpoly
The primary driving force for the ROP of cyclic monomers is the release of ring strain. Computational chemistry can predict ΔHpoly by calculating the energy difference between the strained monomer and a strain-free segment of the resulting polymer. Recent work has shown that incorporating conformational sampling through ab initio molecular dynamics can lead to accurate calculations of polymerization enthalpies. acs.org
For this compound, its seven-membered ring is expected to have moderate ring strain, suggesting that its polymerization should be thermodynamically favorable. However, factors like substituents can significantly alter the polymerization thermodynamics. acs.org Computational screening can efficiently predict how modifications to the ring structure would impact Tc, guiding the design of new recyclable polymers. acs.org
Table 3: Representative Computationally Derived Polymerization Enthalpies for Various Thiolactones
| Monomer | Ring Size | ΔHcalc (kJ/mol) | Polymerizability |
|---|---|---|---|
| γ-Thiobutyrolactone | 5 | -5.5 | Low |
| δ-Thiovalerolactone (TVL) | 6 | -27.3 | Moderate |
| ε-Thiocaprolactone | 7 | -35.0 (Estimated) | High |
Data adapted from related studies. acs.org The value for ε-thiocaprolactone (a direct isomer of this compound) is estimated based on trends showing increased exothermicity with ring size due to greater strain release.
Thermodynamic and Kinetic Considerations in Ring-Opening Polymerization
The ring-opening polymerization of cyclic monomers is governed by a delicate balance of thermodynamic and kinetic factors. The polymerizability of a cyclic monomer is determined by the change in Gibbs free energy (ΔG_p) during the conversion of the monomer to a polymer. A negative ΔG_p indicates that polymerization is thermodynamically favorable. This value is composed of both enthalpic (ΔH_p) and entropic (ΔS_p) contributions.
From a kinetic perspective, the rate of ROP is influenced by the monomer's structure, the type of catalyst used, and the reaction conditions. Studies on thionolactones have shown that they can be more labile than their lactone counterparts, sometimes requiring less active catalyst systems or shorter reaction times. rsc.org
Below is a comparative table of thermodynamic parameters for the ring-opening polymerization of various cyclic monomers, which helps to contextualize the expected behavior of this compound.
| Monomer | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) | T_c (°C, bulk) |
| ε-Caprolactone | -28.9 | -63 | 270 |
| δ-Valerolactone | -23.0 | -67 | 140 |
| γ-Butyrolactone | -2.9 | -67 | - |
| L-Lactide | -22.9 | -22 | 340 |
Note: Data for this compound is not available; this table is for comparative purposes.
Mechanistic Insights into Catalyst-Monomer Interactions in Organocatalysis
Organocatalysis has emerged as a powerful tool for the controlled ring-opening polymerization of cyclic esters and their sulfur-containing analogues. These metal-free catalysts offer advantages in terms of biocompatibility and reduced environmental impact. The mechanism of organocatalyzed ROP often involves the activation of the monomer and/or the propagating polymer chain end by the catalyst.
For the ROP of thionolactones like ε-thionocaprolactone, a nucleophilic mechanism has been proposed when using organic base catalysts. uri.edunih.gov In this mechanism, the base deprotonates an initiating alcohol to form a more nucleophilic alkoxide, which then attacks the thiocarbonyl carbon of the monomer, initiating polymerization.
The use of co-catalytic systems, such as a combination of a hydrogen-bond donating thiourea (B124793) and an organic base, has been shown to provide excellent control over the polymerization of thionolactones. uri.edunih.gov The thiourea is believed to activate the monomer by forming hydrogen bonds with the thiocarbonyl group, making it more susceptible to nucleophilic attack. At the same time, the base activates the growing polymer chain end. This dual activation mechanism is a hallmark of many controlled organocatalytic ROPs.
The proposed general mechanism for the organocatalytic ROP of a thionolactone, which can be extrapolated to this compound, is as follows:
Activation: The thiourea catalyst activates the thionolactone monomer via hydrogen bonding to the thiocarbonyl sulfur.
Initiation: The organic base deprotonates the initiator (e.g., an alcohol), generating a nucleophilic alkoxide.
Propagation: The alkoxide attacks the activated thiocarbonyl carbon of the monomer, leading to ring-opening and the formation of a new, longer polymer chain with a thiolate end group. This thiolate then protonates to regenerate the alcohol end group, which can then be activated by the base for the next monomer addition.
This synergistic action of the thiourea and the organic base allows for a controlled, living polymerization, enabling the synthesis of well-defined polymers. researchgate.net
Synthesis and Reactivity of Functionalized 2 Oxocanethione Derivatives and Analogs
Introduction of Diverse Functionalities onto the 2-Oxocanethione Core
The synthesis of thionolactones, including this compound and its analogs, typically begins with the corresponding lactone precursors. A general and effective method for this transformation is thionation, which involves converting the carbonyl (C=O) group of the lactone into a thiocarbonyl (C=S) group. This is commonly achieved using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.gov For instance, ε-thionocaprolactone (TCL), a seven-membered thionolactone analog of this compound, can be prepared in a single step from the readily available ε-caprolactone with a 75% yield. rsc.org This two-step pathway, starting from lactone feedstocks to produce thionolactones and subsequently polymers, provides a versatile route to a wide range of polythioesters. nih.gov
The true versatility in this field comes from the "modular design" of thionolactone monomers, where various functionalities are incorporated into the ring structure to precisely tune reactivity and the properties of resulting materials. digitellinc.com Rather than modifying a pre-formed this compound ring, researchers often synthesize a variety of functionalized thionolactone analogs from the ground up. This approach allows for the creation of monomers with tailored characteristics for specific polymerization reactions. digitellinc.comresearchgate.net
Key strategies for introducing functionality include:
Fused Aromatic Rings: Monomers like dibenzo[c,e]oxepine-5(7H)-thione (DOT) incorporate rigid, aromatic structures. acs.org These fused rings can enhance the depolymerizability of the resulting polymers. chinesechemsoc.org Another example is 3,3-dimethyl-2,3-dihydro-5H-benzo[e] acs.orgchinesechemsoc.orgdioxepine-5-thione (DBT), which has shown unique reactivity, including the ability to copolymerize with methacrylates. researchgate.net
Substituents for Reactivity Tuning: The introduction of specific substituents can be guided by theoretical calculations (DFT) to optimize reactivity. For example, 7-phenyloxepane-2-thione (POT) was identified and prepared as an efficient monomer for radical ring-opening polymerization (rROP) that incorporates statistically with styrene (B11656) and acrylate (B77674) derivatives. chemrxiv.org Similarly, benzyl-functionalized thionolactones have been designed to enhance copolymerization reactivity with methyl methacrylate (B99206). digitellinc.com
Heteroatom-Containing Rings: Six-membered thionolactones like thionoisochromanone (TIC), which can be derived from fungi, have also been developed and shown to homopolymerize under free radical conditions. researchgate.net
This monomer design strategy is crucial as it directly influences the polymerization thermodynamics and kinetics, paving the way for materials with a wide scope of properties. researchgate.net
| Monomer Name/Type | Ring Size | Key Functional Group(s) | Reference |
| ε-Thionocaprolactone (TCL) | 7 | Unsubstituted | rsc.org |
| Dibenzo[c,e]oxepine-5(7H)-thione (DOT) | 7 | Fused Benzo Rings | acs.org |
| 7-Phenyloxepane-2-thione (POT) | 7 | Phenyl Group | chemrxiv.org |
| 3,3-Dimethyl-2,3-dihydro-5H-benzo[e] acs.orgchinesechemsoc.orgdioxepine-5-thione (DBT) | 7 | Fused Dioxepine Ring, Dimethyl Groups | researchgate.net |
| Thionoisochromanone (TIC) | 6 | Fused Aromatic/Heterocyclic System | chemrxiv.orgresearchgate.net |
| Benzyl-functionalized thionolactones (bDOTs) | 7 | Benzyl Substituents | digitellinc.com |
Chemical Transformations of Functionalized this compound Derivatives
The primary chemical transformation of functionalized this compound derivatives and their analogs is ring-opening polymerization (ROP), a powerful method for creating functional polymers with heteroatoms integrated into the backbone. chinesechemsoc.org This process endows the resulting polymers with adjustable properties and, crucially, degradability. digitellinc.comchinesechemsoc.org The transformations can be broadly categorized by the polymerization mechanism, which dictates the structure of the final polymer.
Anionic and Cationic Ring-Opening Polymerization: The choice of an anionic or cationic initiator can lead to completely different polymer backbones from the same seven-membered thionolactone monomer. chinesechemsoc.org
Cationic ROP typically proceeds with a complete S/O isomerization, where the thiocarbonyl group (C=S) rearranges to a thioester linkage (S-C=O), yielding a polythioester (PTE) . chinesechemsoc.orgchinesechemsoc.org
Anionic ROP can be more complex. While early studies with harsh bases resulted in mixtures, modern organocatalytic systems allow for more control. chinesechemsoc.org Using a hydrogen-bond donating catalyst like thiourea (B124793) in conjunction with a base (e.g., DBU) facilitates a controlled anionic ROP of ε-thionocaprolactone that proceeds without carbonyl scrambling, quantitatively retaining the thiocarbonyl moieties to form a polythionoester (PTNE) . chinesechemsoc.orgacs.org
Radical Ring-Opening Polymerization (rROP): This technique is highly effective for incorporating thioester units into the backbone of common vinyl polymers. digitellinc.comchemrxiv.org In this process, also known as thiocarbonyl addition–ring-opening (TARO), a radical adds to the C=S bond, followed by irreversible ring-opening of the intermediate radical. researchgate.net This allows for the copolymerization of thionolactones with a variety of monomers like acrylates, styrenes, and vinyl esters, which would otherwise form robust, non-degradable carbon-carbon backbones. rsc.orgdigitellinc.com The resulting thioesters in the polymer backbone are stimuli-responsive and can be cleaved. digitellinc.com
Post-Polymerization Transformations (Degradation): The thioester linkages introduced into the polymer backbone serve as cleavable points, allowing for the chemical transformation of the entire macromolecule.
Aminolysis and Thiolysis: The thioester bonds are susceptible to cleavage by nucleophiles. Degradation through aminolysis or thiolysis leads to the full dissolution of polymer networks and the breakdown of copolymers into smaller, predetermined molecules. acs.orgresearchgate.net In some cases, degradation can yield different functional products depending on the conditions. acs.org
Depolymerization: Polythioesters can also be efficiently depolymerized back into their corresponding thiolactone monomers, opening a pathway for closed-loop chemical recycling. nih.govacs.org For example, a specific seven-membered thionolactone was used to create both PTNE and PTE polymers, which could both be selectively depolymerized to the same thiolactone monomer, T(iso). chinesechemsoc.org
| Polymerization Method | Initiator/Catalyst System | Key Transformation | Resulting Polymer Backbone | Reference |
| Cationic ROP | Acidic Initiators | S/O Isomerization | Polythioester (PTE) | chinesechemsoc.orgchinesechemsoc.org |
| Controlled Anionic ROP | Thiourea (TU) / DBU | Thionoester Retention | Polythionoester (PTNE) | chinesechemsoc.orgacs.org |
| Radical ROP (rROP) | AIBN, etc. | Ring-Opening Copolymerization | Vinyl Copolymer with Thioester Links | digitellinc.comacs.org |
| Depolymerization | Dodecanethiol / TBD | Trans-thioesterification & Backbiting | Thiolactone Monomer | acs.org |
| Degradation | Amines (Aminolysis) | Thioester Cleavage | Small Molecule Fragments | acs.orgresearchgate.net |
Integration of Thionolactone-Derived Units into Macromolecular Architectures
The integration of thionolactone-derived units into polymers through ROP allows for the synthesis of a wide variety of advanced macromolecular architectures. The ability to copolymerize these monomers with conventional vinyl monomers is a key advantage, enabling the creation of materials that combine the properties of traditional plastics with designed degradability. digitellinc.comchemrxiv.org
Design of Thionolactone-Containing Polymers with Tunable Properties
A significant advantage of using thionolactone monomers is the ability to design polymers with precisely tunable properties by carefully selecting the monomer structure and polymerization conditions. digitellinc.com This "monomer design" approach allows for control over thermal characteristics, degradability, and chemical recyclability. researchgate.netchinesechemsoc.org
Tunable Thermal and Mechanical Properties: The incorporation of different thionolactones significantly impacts the physical properties of the resulting polymers. The synthesis of a set of polythioesters with glass transition temperatures (Tg) spanning 180°C has been demonstrated, showcasing the wide range of accessible properties. nih.govacs.org For example, the homopolymer of dibenzo[c,e]oxepane-5-thione (DOT) has a Tg of 95°C. acs.org By creating copolymers, properties can be further adjusted; for instance, copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 3-mercapto-2-methylpropionate (3M2MP) become softer and more flexible as the fraction of the thioester unit increases. researchgate.net This tunability allows for the creation of materials ranging from crystalline plastics to thermoplastic elastomers. researchgate.net
Tunable Degradability and Responsiveness: The modular design of thionolactones facilitates control over the degradation behavior of the final polymer. digitellinc.com By adjusting the density of thionoester moieties in the polymer backbone, the porosity and degradation rate of crosslinked polymers can be tuned. rsc.org For acrylate copolymers, it has been found that only a small number of evenly incorporated thioester units are needed to achieve full polymer degradation. digitellinc.com Furthermore, the degradation process itself can be directed; copolymers of DOT and maleimide (B117702) can be degraded under different conditions (aminolysis vs. thiolysis) to form differently functionalized products. acs.org
Designed for Chemical Recycling: A primary goal in modern polymer chemistry is the creation of closed-loop recyclable materials. Thionolactones are promising candidates for this purpose. chinesechemsoc.org Research has demonstrated a multipath closed-loop system using a single seven-membered thionolactone (T1). This monomer can be polymerized via anionic ROP to yield a polythionoester (PTNE) or via cationic ROP to yield a polythioester (PTE). Both polymers have distinct properties but can be selectively depolymerized back to the same thiolactone building block, which can then be repolymerized, establishing a circular materials economy. chinesechemsoc.org This system was even extended to include a direct, bulk transformation of the PTNE polymer into the PTE polymer before depolymerization, enhancing the versatility of the recyclable system. chinesechemsoc.org
| Thionolactone Monomer | Comonomer(s) | Polymerization Method | Tunable Property/Feature | Reference |
| Dibenzo[c,e]oxepane-5-thione (DOT) | Homopolymer | Free-Radical | Thermal (Tg = 95 °C), Degradable | acs.org |
| Dibenzo[c,e]oxepane-5-thione (DOT) | Maleimides | RAFT | Alternating copolymer, Tunable degradation products | acs.org |
| ε-Thionocaprolactone (TCL) | Vinyl Esters | RAFT | Controlled molecular weight, Degradable | rsc.org |
| 7-membered thionolactone (T1) | Homopolymer | Anionic or Cationic ROP | Selective formation of PTNE or PTE, Closed-loop chemical recycling | chinesechemsoc.org |
| Various (un)substituted thionolactones | Homopolymer | Anionic ROP | Broad range of thermal properties (Tg spanning 180°C) | nih.govacs.org |
| 3,3-Dimethyl-2,3-dihydro-5H-benzo[e] acs.orgchinesechemsoc.orgdioxepine-5-thione (DBT) | tert-Butyl Methacrylate | RAFT | Introduction of degradable links into polymethacrylates | researchgate.net |
| 7-Phenyloxepane-2-thione (POT) | Styrene, Acrylates | rROP | Statistical copolymerization, Efficient degradation | chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
